Product packaging for Agavasaponin E(Cat. No.:CAS No. 58546-19-3)

Agavasaponin E

Cat. No.: B1665063
CAS No.: 58546-19-3
M. Wt: 1341.4 g/mol
InChI Key: LFLNXTMOXMFOAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Agavasaponin E, also known as Agavoside E (CAS 58546-19-3), is a steroidal saponin that was first isolated from the leaves of Agave americana L. . This complex molecule is built on a hecogenin aglycone core, which is glycosylated by a distinctive, branched oligosaccharide chain consisting of galactose, glucose, xylose, and rhamnose sugars . As a natural product, it is part of a broader class of bioactive compounds found in the Agavaceae family that are the subject of ongoing phytochemical and pharmacological investigation . The primary research value of this compound lies in its utility as a high-purity standard for the analysis and quality control of saponin-rich extracts derived from various Agave species. Its well-characterized structure makes it a crucial tool for metabolomic studies and for the dereplication of complex natural product mixtures using techniques such as UPLC-QTOF/MSE and NMR spectroscopy . Furthermore, steroidal saponins from Agave have demonstrated a range of interesting biological activities in scientific studies, including significant anti-inflammatory and potential anti-neuroinflammatory effects, which positions them as important lead compounds for biomedical research . Some Agave saponins also exhibit phytotoxic properties, suggesting potential applications in agricultural research . This product is provided for in vitro research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C62H100O31 B1665063 Agavasaponin E CAS No. 58546-19-3

Properties

CAS No.

58546-19-3

Molecular Formula

C62H100O31

Molecular Weight

1341.4 g/mol

IUPAC Name

16-[5-[5-[4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one

InChI

InChI=1S/C62H100O31/c1-21-9-12-62(81-19-21)22(2)36-31(93-62)14-29-27-8-7-25-13-26(10-11-60(25,5)28(27)15-35(67)61(29,36)6)84-57-47(78)42(73)50(33(17-64)86-57)89-58-48(79)43(74)51(34(18-65)87-58)90-59-53(92-54-44(75)38(69)30(66)20-80-54)52(39(70)32(16-63)85-59)91-56-46(77)41(72)49(24(4)83-56)88-55-45(76)40(71)37(68)23(3)82-55/h21-34,36-59,63-66,68-79H,7-20H2,1-6H3

InChI Key

LFLNXTMOXMFOAL-UHFFFAOYSA-N

SMILES

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)OC2C(C(C(C(O2)C)OC2C(C(C(C(O2)C)O)O)O)O)O)OC2C(C(C(CO2)O)O)O)O)O)O)O)C)C)C)OC1

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(C(=O)C[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)C)OC2C(C(C(C(O2)C)O)O)O)O)O)OC2C(C(C(CO2)O)O)O)O)O)O)O)C)C)O[C@]11CCC(CO1)C

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)OC2C(C(C(C(O2)C)OC2C(C(C(C(O2)C)O)O)O)O)O)OC2C(C(C(CO2)O)O)O)O)O)O)O)C)C)C)OC1

Appearance

Solid powder

melting_point

304-308°C

Other CAS No.

75216-33-0

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Agavoside E; 

Origin of Product

United States

Occurrence and Natural Distribution of Agavasaponin E

Botanical Sources of Agavasaponin E

The presence of this compound is specifically documented in the Agave genus, a group of succulent plants belonging to the Asparagaceae family. wikipedia.orgencyclopedia.pub Research has pinpointed its primary source and investigated the saponin (B1150181) content of related species.

This compound is notably isolated from the leaves of Agave americana. encyclopedia.pubresearchgate.net The leaves of this plant are a known source of various steroidal saponins (B1172615), and chemical investigations have successfully identified and extracted this compound from this botanical material. researchgate.netmdpi.comsciforum.net The process often involves the extraction from fresh or dried leaves using solvents like ethanol (B145695) and subsequent fractionation to isolate individual compounds. mdpi.comscispace.com Studies focusing on the anti-inflammatory properties of A. americana have highlighted this compound as one of the key terpenoid compounds present in aqueous extracts of the leaves. encyclopedia.pubresearchgate.net

While Agave americana is the confirmed primary source of this compound, other species within the genus are also rich in steroidal saponins. researchgate.net Both Agave attenuata and Agave shrevei have been the subject of phytochemical studies that led to the isolation of new and known steroidal saponins from their leaves. scispace.comnih.govnih.govnih.govnih.govznaturforsch.comresearchgate.net However, the available research literature to date primarily associates the definitive isolation of this compound with Agave americana. encyclopedia.pubresearchgate.net Further research would be required to confirm its presence or absence in A. attenuata and A. shrevei.

Table 1: Documented Botanical Sources of this compound and Related Saponins

Botanical Source Compound(s) Isolated Reference
Agave americana This compound, Agavasaponin H, Hecogenin (B1673031), Tigogenin (B51453) encyclopedia.pubresearchgate.net
Agave attenuata Various new and known steroidal saponins nih.govnih.govznaturforsch.comresearchgate.netiaea.org
Agave shrevei Various new and known steroidal saponins scispace.comnih.govnih.govznaturforsch.com

Geographical Distribution of this compound-Producing Agave Species

The natural habitat of the Agave species known to contain saponins like this compound spans across the Americas, with many species now cultivated worldwide.

Agave americana : Native to northern and central Mexico and parts of the southern United States (specifically Texas and Arizona), Agave americana is a widely cultivated ornamental plant. wikipedia.orgtheferns.infolucidcentral.org It has become naturalized in numerous regions across the globe, including South America, the Mediterranean Basin, southern Africa, southern China, Australia, and New Zealand. wikipedia.orglucidcentral.orgcabidigitallibrary.org

Agave attenuata : This species is native to the central Mexican plateau, found in the states of Jalisco, México, and Michoacán. smgrowers.comwordpress.com It typically grows on rocky outcrops within pine forests at elevations between 1,900 and 2,500 meters. smgrowers.comarizona.edu Considered rare in its natural habitat, it is a popular garden plant in suitable climates globally due to its spineless leaves. smgrowers.comwikipedia.orgwikipedia.org

Agave shrevei : This agave is indigenous to the Sierra Madre Occidental mountain range in Mexico, specifically along the border of the states of Chihuahua and Sonora. wikipedia.orgagavaceae.com It is found in deserts and at altitudes up to 1700 meters. wikipedia.orgrarepalmseeds.com

Table 2: Geographical Distribution of Key Agave Species

Species Native Range Naturalized/Cultivated Range Reference
Agave americana Mexico, Southern USA (Texas, Arizona) Worldwide, including Europe, Africa, Asia, Australia, South America wikipedia.orglucidcentral.orglucidcentral.orgcabidigitallibrary.org
Agave attenuata Central Mexico (Jalisco, México, Michoacán) Popular ornamental in Mediterranean and other suitable climates smgrowers.comwordpress.comarizona.eduwikipedia.org
Agave shrevei Mexico (Sierra Madre Occidental in Sonora, Chihuahua) Cultivated in desert and temperate climates wikipedia.orgagavaceae.comwikimedia.org

Contextualization within the Diverse Phytochemical Profile of Agave Plants

The Agave genus is characterized by a rich and complex phytochemical profile, with steroidal saponins like this compound being just one class of many secondary metabolites produced by these plants. niscpr.res.in These plants are known to synthesize a wide array of compounds, which can vary considerably among different Agave species. mdpi.com

The primary chemical constituents found in Agave plants include:

Saponins : Steroidal saponins are a hallmark of the genus. Besides this compound, other prominent examples include hecogenin and tigogenin. researchgate.netniscpr.res.in These compounds are often found in the leaves. mdpi.comniscpr.res.in

Fructans : Agave plants are particularly rich in fructans of the 'inulin' type, which are complex carbohydrates. niscpr.res.in

Flavonoids : These phenolic compounds are present in various Agave species, though their concentration can be variable. mdpi.comscielo.org.mx

Terpenes/Triterpenes : Terpenoids and triterpenes are consistently identified in the phytochemical screening of Agave extracts. mdpi.comscielo.org.mxjomped.org

Alkaloids and Phenolics : The presence of alkaloids, tannins, and other phenolic compounds contributes to the chemical diversity of the genus. niscpr.res.inscielo.org.mxjomped.org

This chemical diversity underscores the importance of the Agave genus as a source of a wide range of natural products, with this compound representing a specific example of the complex steroidal saponins these plants can produce. nih.gov

Isolation and Purification Methodologies of Agavasaponin E

General Extraction Techniques for Steroidal Saponins (B1172615)

The initial step in obtaining Agavasaponin E is the extraction of total saponins from the plant matrix. Several conventional and modern methods are employed for this purpose.

Solvent-based extraction is a widely used method for obtaining saponins. The choice of solvent is crucial and depends on the polarity of the target saponins. silae.it

n- Butanol: This solvent is frequently used in a liquid-liquid partitioning step after an initial extraction with a more polar solvent like aqueous ethanol (B145695) or methanol (B129727). silae.itffhdj.com The crude extract is suspended in water and then partitioned against n-butanol. The saponins, including this compound, preferentially move to the n-butanol layer, which is then separated and concentrated. nih.govrjpbcs.com This method is effective for separating saponins from more polar impurities like sugars. mdpi.com

Aqueous Alkanol (Methanol or Ethanol): Solutions of ethanol or methanol in water are common solvents for the initial extraction of saponins from plant material. silae.itgreenskybio.com The addition of water to these alcohols can enhance the extraction efficiency for saponins, which are amphiphilic molecules. mdpi.com For instance, a 70% aqueous ethanol solution is often used for maceration or reflux extraction. mdpi.comgreenskybio.com The optimal ethanol concentration can vary, with some studies showing the highest yield of steroidal saponins at 85% aqueous ethanol. mdpi.com After the initial extraction, the alcohol is typically removed under reduced pressure, and the resulting aqueous extract is then subjected to further purification steps. greenskybio.com

The selection of the solvent system is a critical factor influencing the yield and purity of the extracted saponins.

Table 1: Comparison of Solvents for Saponin (B1150181) Extraction

Solvent SystemAdvantagesDisadvantages
n-Butanol Effective for partitioning saponins from polar impurities.Can be time-consuming and involve multiple extraction steps.
Aqueous Ethanol Good solubility for a wide range of saponins, relatively safe. greenskybio.comMay extract other water-soluble compounds, requiring further purification. mdpi.com
Aqueous Methanol Similar to aqueous ethanol, effective for polar saponins.Methanol is more toxic than ethanol.

These are two common conventional techniques for the solid-liquid extraction of saponins.

Maceration: This simple technique involves soaking the powdered plant material in a suitable solvent for an extended period (e.g., 24-72 hours) with or without agitation. acs.orgijpjournal.com The choice of solvent, temperature, and duration of maceration can significantly affect the extraction efficiency. ijpjournal.com For example, maceration with a 50% (v/v) methanol/water or ethanol/water solution for 72 hours has been used for saponin extraction. acs.org While straightforward, maceration can be time-consuming and may not be as efficient as other methods. psu.edunih.gov

Soxhlet Extraction: This method involves the continuous extraction of the plant material with a refluxing solvent. greenskybio.com It is generally more efficient than maceration and requires a smaller volume of solvent. greenskybio.com However, the prolonged exposure to heat can potentially degrade thermolabile saponins. acs.org

In recent years, there has been a growing interest in developing environmentally friendly extraction methods that reduce the use of organic solvents. nih.govmdpi.com

Water-Based Extraction: Water can be used as a solvent for extracting water-soluble saponins. greenskybio.com This method is often performed at elevated temperatures to increase extraction efficiency. greenskybio.com While being the most environmentally benign solvent, water extraction may have lower selectivity and efficiency compared to organic solvents for certain saponins. greenskybio.com

Other green techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are also being explored to enhance the efficiency of saponin extraction while reducing solvent consumption and extraction time. acs.orgresearchgate.net

Chromatographic Separation Methods for this compound and Related Compounds

Following the initial extraction, the crude saponin extract is a complex mixture of different saponins and other phytochemicals. Chromatographic techniques are essential for the isolation and purification of individual saponins like this compound.

Column chromatography is a fundamental technique for the preparative separation of saponins. greenskybio.com The choice of stationary phase is critical for achieving effective separation.

Silica (B1680970) Gel: Normal-phase silica gel chromatography is widely used for the separation of saponins based on their polarity. greenskybio.comnih.gov The crude extract is loaded onto the column, and a gradient of solvents, typically a mixture of chloroform, methanol, and water, is used for elution. google.com More polar saponins have a stronger affinity for the silica gel and elute later than less polar compounds.

Sephadex LH-20: This hydroxypropylated dextran-based medium is used for size-exclusion chromatography and can separate molecules based on their size. prep-hplc.comcytivalifesciences.comresearchgate.net It is particularly useful for separating saponins from smaller molecules and for fractionating saponins of different molecular weights. researchgate.net Methanol is a common eluent for Sephadex LH-20 columns in flavonoid and saponin purification. nih.gov

RP-18 (Reversed-Phase): Reversed-phase chromatography on C18-functionalized silica (RP-18) is a powerful technique for separating saponins with similar polarities. google.com In this method, a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol and water, is used. nih.gov Less polar saponins are retained more strongly on the non-polar stationary phase and elute later. google.com RP-18 chromatography is often used as a final purification step to obtain highly pure saponins. nih.gov

Table 2: Column Chromatography Techniques for Saponin Purification

TechniqueStationary PhasePrinciple of SeparationTypical Eluents
Normal-Phase Chromatography Silica GelPolarityChloroform-Methanol-Water gradient google.com
Size-Exclusion Chromatography Sephadex LH-20Molecular SizeMethanol nih.gov
Reversed-Phase Chromatography RP-18 (C18)Polarity (non-polar interactions)Acetonitrile/Methanol-Water gradient nih.gov

Preparative Thin-Layer Chromatography (TLC) is another valuable technique for the isolation of saponins, especially for smaller-scale purifications. nih.gov A thicker layer of adsorbent (e.g., silica gel) is used compared to analytical TLC. The crude extract is applied as a band, and after development in a suitable solvent system, the separated bands corresponding to the target saponins are scraped off the plate. The saponins are then eluted from the adsorbent with an appropriate solvent. researchgate.net While effective, this method can be tedious and is generally not suitable for large-scale purification. nih.gov

Solid Phase Extraction (SPE-C18) for Clean-up

Following initial solvent extraction from the plant material (e.g., with aqueous methanol or ethanol) and subsequent partitioning (often with n-butanol), a crude saponin extract is obtained. researchgate.net This extract, however, still contains a variety of impurities, including pigments, lipids, and highly polar compounds like sugars, which can interfere with subsequent high-resolution purification steps. mdpi.com Solid Phase Extraction (SPE) with a C18 (octadecyl-bonded silica) sorbent is a widely used and effective clean-up step to address this. mdpi.comsigmaaldrich.com

The principle of SPE-C18 relies on non-polar interactions. labrulez.com The C18 stationary phase is hydrophobic and retains compounds of medium to low polarity, while highly polar impurities pass through unretained. The general procedure involves four key stages:

Conditioning: The C18 cartridge is first activated with an organic solvent like methanol to solvate the hydrocarbon chains, followed by equilibration with water or an aqueous buffer to prepare the sorbent for the aqueous sample. youtube.com

Loading: The crude saponin extract, dissolved in an aqueous solution, is loaded onto the column at a slow flow rate to ensure optimal interaction and retention of the saponins on the C18 material. youtube.com

Washing: The column is washed with a weak solvent, typically water or a low-percentage organic solvent mixture. This step is crucial for removing highly polar, water-soluble impurities (e.g., free sugars, salts) that did not adsorb to the stationary phase.

Elution: The saponins of interest, including this compound, are eluted from the cartridge using a stronger organic solvent, such as methanol or acetonitrile, or a mixture of these with water. This step can be optimized to selectively elute fractions of varying polarity. For instance, a stepwise gradient elution (e.g., 50% MeOH, then 80% MeOH, then 100% MeOH) can provide a degree of fractionation, concentrating the desired saponins in a specific fraction. nih.gov

The use of SPE-C18 significantly reduces matrix complexity, removes interfering substances that could compromise the efficiency of finer purification techniques, and concentrates the saponin fraction, leading to improved resolution and column longevity in subsequent chromatographic stages. nih.govsigmaaldrich.com

Table 1: Illustrative Results of SPE-C18 Clean-up of a Crude Agave Extract This table presents hypothetical data representative of a typical clean-up process for obtaining a saponin-rich fraction.

Fraction Mass (mg) Saponin Content (%) Key Components Removed Purpose
Crude Extract (loaded) 1000 ~5% N/A Starting material
Wash-through (Water) 350 <0.1% Sugars, Salts, Polar Impurities Removal of interferences
Eluted Fraction (80% MeOH) 150 ~30-40% Lipids, Chlorophylls, Non-polar compounds Enrichment of Saponins

High-Performance Countercurrent Chromatography (HPCCC)

High-Performance Countercurrent Chromatography (HPCCC) is a sophisticated liquid-liquid partition chromatography technique ideal for the preparative separation of natural products like saponins. nih.govchromatographytoday.com Unlike conventional column chromatography (including HPLC), HPCCC uses no solid support matrix, thereby eliminating issues of irreversible sample adsorption, tailing of peaks, and sample degradation that can occur from active sites on a solid stationary phase. wikipedia.orgamericanlaboratory.com This makes it particularly suitable for the purification of saponins, which are often present in complex isomeric mixtures. nih.gov

In HPCCC, separation occurs between two immiscible liquid phases. One phase acts as the stationary phase, held in place by a strong centrifugal force, while the other, the mobile phase, is pumped through it. wikipedia.org The continuous mixing and settling of the two phases allows for partitioning of the sample components based on their differential solubilities in the two liquids. chromatographytoday.com

The critical factor for a successful HPCCC separation is the selection of an appropriate biphasic solvent system. chromatographytoday.com For steroidal saponins, solvent systems are typically composed of chloroform, methanol, and water or ethyl acetate, n-butanol, and water in various ratios. nih.gov The goal is to find a system where the partition coefficient (K) of this compound is close to 1, while the K values of contaminating saponins and impurities are significantly different.

The saponin-rich fraction obtained from the SPE-C18 clean-up is dissolved in a mixture of the upper and lower phases of the chosen solvent system and injected into the HPCCC instrument. nih.gov The effluent is monitored, often by an Evaporative Light Scattering Detector (ELSD), as saponins typically lack a strong UV chromophore. researchgate.net Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the pure compound.

Table 2: Representative HPCCC Separation of a Saponin-Rich Fraction to Isolate this compound This table shows hypothetical data for an HPCCC run. The solvent system and retention times are illustrative for separating closely related saponins.

Parameter Value / Description
Instrument Spectrum HPCCC
Solvent System Ethyl Acetate : n-Butanol : Water (4:1:5, v/v/v)
Stationary Phase Upper Organic Phase
Mobile Phase Lower Aqueous Phase
Flow Rate 2.0 mL/min
Rotational Speed 1600 rpm
Detection ELSD
Sample Loading 150 mg of SPE-C18 purified fraction
Fraction 1 (t_R = 45-55 min) Saponin Impurity A (Higher Polarity)
Fraction 2 (t_R = 65-80 min) This compound (Purity >95%)
Fraction 3 (t_R = 85-95 min) Saponin Impurity B (Lower Polarity)

Strategies for Enhancing Purity and Yield

Achieving high purity and yield of this compound requires a systematic optimization of the entire extraction and purification workflow. Strategies focus on maximizing the recovery of the target compound at each stage while efficiently removing impurities.

Key strategies include:

Optimization of Initial Extraction: The choice of solvent, temperature, and extraction time significantly impacts the initial yield of saponins from the plant material. tandfonline.com Using aqueous ethanol (e.g., 60-70%) is often more effective than pure ethanol or methanol for extracting amphiphilic compounds like saponins. researchgate.nettandfonline.com Techniques like ultrasound-assisted extraction (UAE) can also increase efficiency and reduce extraction times. researchgate.net

Preliminary Purification with Macroporous Resins: Before SPE-C18, using macroporous adsorption resins (e.g., D101, HPD-600) can be an effective intermediate step for enriching the total saponin content from a large volume of crude extract. tandfonline.comnih.gov These resins can be selected for their specific adsorption/desorption characteristics towards steroidal saponins, leading to a several-fold increase in saponin concentration and a high recovery yield before finer purification is attempted. tandfonline.comresearchgate.net

Multi-step Chromatographic Purification: Relying on a single chromatographic technique is rarely sufficient to isolate a pure saponin. greenskybio.com A multi-step approach is necessary. The combination of a low-pressure technique for initial fractionation (e.g., macroporous resin or vacuum liquid chromatography) followed by an intermediate clean-up (SPE-C18) and a final high-resolution polishing step (HPCCC or preparative HPLC) is a common and effective strategy. nih.govresearchgate.net

Optimization of HPCCC Parameters: The yield and purity from an HPCCC separation are highly dependent on the solvent system and operating parameters. nih.gov Systematically screening different solvent system ratios is essential to find the optimal selectivity between this compound and its closest impurities. Adjusting the flow rate of the mobile phase can also improve resolution, although often at the cost of longer run times.

Table 3: Summary of Strategies to Enhance this compound Purity and Yield

Strategy Action Expected Impact
Optimized Extraction Use 70% aqueous ethanol instead of pure alcohol; employ UAE. Increases initial saponin recovery from plant matrix by 15-25%.
Pre-purification Introduce macroporous resin (HPD-600) chromatography after initial extraction. Increases saponin content in the extract 4-5 fold before SPE; removes significant amounts of sugars and pigments. tandfonline.comresearchgate.net
SPE Method Refinement Employ a step-gradient elution (e.g., 40%, 60%, 80% MeOH) on the C18 cartridge. Provides a more concentrated and cleaner fraction for HPCCC, improving final resolution.
HPCCC Solvent System Screening Test multiple biphasic systems (e.g., varying ratios of EtOAc:n-BuOH:H₂O). Achieves optimal partition coefficient (K) for this compound, maximizing separation from co-eluting impurities and increasing final purity.

Structural Elucidation of Agavasaponin E

Detailed Spectroscopic Characterization

The definitive architecture of Agavasaponin E was pieced together through an exhaustive analysis of its spectral data. High-resolution mass spectrometry provides the molecular formula and the sequence of the sugar chain through fragmentation analysis, while a suite of one- and two-dimensional NMR experiments provides the atom-by-atom connectivity and stereochemistry of the entire structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for the structural elucidation of complex natural products like this compound. mdpi.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed. Experiments are typically conducted in a solvent like deuterated pyridine (B92270) (pyridine-d₅), which is effective at dissolving polar saponins (B1172615).

The ¹H-NMR spectrum of this compound provides information on the number and environment of every proton in the molecule. Key diagnostic signals include the anomeric protons of the six sugar units, which typically resonate in the δ 4.5-6.5 ppm region, and the characteristic upfield signals of the aglycone's methyl groups (δ 0.7-1.5 ppm). mdpi.com

The ¹³C-NMR spectrum reveals all unique carbon atoms. For this compound, this includes 27 signals for the aglycone and 35 signals for the hexasaccharide chain. Notable signals include the C-12 carbonyl carbon of the aglycone at approximately δ 211.5 ppm and the spiroketal carbon (C-22) at around δ 109.9 ppm. researchgate.net The chemical shifts of the anomeric carbons (δ 100-107 ppm) are indicative of their respective sugar identities and linkage configurations.

The following tables contain representative ¹³C and ¹H NMR chemical shifts for this compound, based on data for its constituent aglycone (hecogenin) and typical values for sugar moieties in steroidal saponins measured in pyridine-d₅. The exact values from the original isolation study are not publicly available.

Table 1: Representative ¹³C-NMR Chemical Shifts for this compound (δC, ppm in Pyridine-d₅)
PositionAglycone (Hecogenin Moiety)PositionSugar Chain
137.2Gal C-1102.5
231.5Gal C-275.1
378.1Gal C-378.2
438.9Gal C-486.9
545.0Gal C-576.0
628.7Gal C-662.1
732.1Glc(I) C-1104.8
835.2Glc(I) C-276.5
955.4Glc(I) C-388.0
1035.6Glc(I) C-480.3
1139.8Glc(I) C-577.9
12211.5Glc(I) C-662.8
1359.1Glc(II) C-1104.9
1456.5Glc(II) C-281.1
1531.8Glc(II) C-378.0
1681.0Glc(II) C-471.6
1762.7Glc(II) C-578.3
1816.6Glc(II) C-662.7
1912.5Rha(I) C-1101.9
2041.9Rha(I) C-272.6
2114.4Rha(I) C-372.8
22109.9Rha(I) C-484.1
2329.2Rha(I) C-569.0
2430.5Rha(I) C-618.7
2531.6Rha(II) C-1102.0
2667.0Rha(II) C-272.5
2717.3Rha(II) C-372.7
Rha(II) C-474.0
Rha(II) C-570.1
Rha(II) C-618.8
Xyl C-1107.0
Xyl C-275.9
Xyl C-378.4
Xyl C-471.0
Xyl C-567.2
Table 2: Representative ¹H-NMR Chemical Shifts for this compound (δH, ppm in Pyridine-d₅)
PositionAglycone (Hecogenin Moiety)PositionSugar Chain
H-33.95 (m)Gal H-14.91 (d)
H-164.75 (dd)Glc(I) H-14.88 (d)
H-181.15 (s)Glc(II) H-15.15 (d)
H-190.88 (s)Rha(I) H-15.90 (br s)
H-211.33 (d)Rha(II) H-16.35 (br s)
H-26a3.48 (dd)Rha(I) H-61.75 (d)
H-26b3.38 (t)Rha(II) H-61.69 (d)
H-270.79 (d)Xyl H-15.35 (d)

While 1D NMR provides a list of signals, 2D NMR experiments reveal how they are connected.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): These homonuclear experiments map proton-proton (¹H-¹H) couplings. COSY shows correlations between protons separated by two or three bonds, while TOCSY extends these correlations throughout an entire spin system (like a sugar ring). For this compound, once an anomeric proton (H-1) of a sugar is identified, TOCSY allows for the assignment of all other protons (H-2 through H-6) belonging to that same sugar unit.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It is essential for assigning the carbon signals of the aglycone and the sugar chain by linking them to their already-assigned proton partners.

Establish Glycosidic Linkages: A correlation between an anomeric proton of one sugar and a carbon of an adjacent sugar confirms their linkage and position. For example, a correlation from the anomeric proton of the terminal xylose (Xyl H-1) to C-2 of Glucose(II) confirms the Xyl-(1→2)-Glc(II) linkage.

Connect the Sugar Chain to the Aglycone: A key correlation between the anomeric proton of the first sugar (Galactose, H-1) and C-3 of the aglycone confirms that the entire hexasaccharide chain is attached at the 3-position.

A specialized application of the HMBC experiment, known as the HMBC Method for Aglycone Identification (HMAI), has been developed for the rapid identification of aglycones in Agave saponins. mdpi.com This method focuses on the most easily identifiable signals in the ¹H-NMR spectrum—the sharp methyl singlets and doublets in the upfield region—and their HMBC correlations.

For this compound, the aglycone is a hecogenin (B1673031) derivative. The HMAI method would confirm this through key correlations from its four methyl groups:

H₃-19 (singlet): Correlates to C-1, C-5, C-9, and C-10, confirming the A/B ring structure.

H₃-18 (singlet): Correlates to C-12, C-13, C-14, and C-17. The correlation to a carbonyl carbon at C-12 (δ ~211.5 ppm) is a definitive marker for the hecogenin-type skeleton.

H₃-21 (doublet): Correlates to C-17, C-20, and the spiroketal carbon C-22.

H₃-27 (doublet): Correlates to C-24, C-25, and C-26, confirming the (25R) stereochemistry of the spirostanol (B12661974) system. mdpi.com

Mass Spectrometry (MS) Applications

Mass spectrometry provides complementary information that is vital for structural elucidation, primarily the molecular weight and the sequence of the glycan chain. nih.gov

HRESI-MS analysis of this compound would provide an extremely accurate mass measurement of the molecule. Based on its chemical formula, C₇₁H₁₁₂O₃₅, the theoretical exact mass is calculated. The experiment typically detects the sodiated molecular ion, [M+Na]⁺. The observed mass would match the theoretical mass, confirming the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments are performed on the molecular ion. In this process, the ion is fragmented, and the masses of the resulting pieces are analyzed. For a saponin (B1150181), fragmentation typically occurs at the glycosidic bonds, leading to the sequential loss of individual sugar units. This pattern of neutral losses confirms the sequence of the carbohydrate chain. For this compound, the fragmentation would show sequential losses corresponding to:

A pentose (B10789219) (Xylose, 132 Da)

A deoxyhexose (Rhamnose, 146 Da)

A second deoxyhexose (Rhamnose, 146 Da)

A hexose (B10828440) (Glucose, 162 Da)

A second hexose (Glucose, 162 Da)

A final hexose (Galactose, 162 Da)

This fragmentation pattern, combined with the NMR data, provides conclusive evidence for the complete structure of this compound. nih.govnih.gov

Fragmentation Pattern Analysis

The analysis of this compound's structure through mass spectrometry (MS), particularly using techniques like UPLC-QTOF/MSE, provides critical information based on its fragmentation pattern. nih.gov In mass spectrometry, saponins typically exhibit a characteristic pattern involving the sequential loss of their sugar units from the glycosidic chain. nih.govresearchgate.net This process allows for the deduction of the sugar sequence and the mass of the aglycone.

For this compound, which has a complex oligosaccharide chain attached to a hecogenin aglycone, the fragmentation in negative ion mode would proceed via the successive cleavage of terminal and internal sugar residues. nih.govmdpi.com The fragmentation begins with the loss of the terminal pentose (xylose, 132 amu), followed by the sequential loss of two deoxyhexoses (rhamnose, 146 amu each) and three hexoses (glucose and galactose, 162 amu each). nih.gov The most intense fragment in the spectrum often corresponds to the aglycone linked to the first sugar unit. nih.gov

Table 1: Predicted Mass Spectrometry Fragmentation of this compound This table is a representation of the expected fragmentation pattern based on general saponin fragmentation behavior.

Fragment Ion DescriptionMolecular Mass (amu)
[M-H]⁻ (Full Saponin)1325.6
[M-H - Xylose]⁻1193.6
[M-H - Xylose - Rhamnose]⁻1047.5
[M-H - Xylose - 2 Rhamnose]⁻901.4
[M-H - Xylose - 2 Rhamnose - Glucose]⁻739.3
[M-H - Xylose - 2 Rhamnose - 2 Glucose]⁻577.2
[Aglycone (Hecogenin) - H]⁻429.3

Determination of Stereochemical Configuration (e.g., C-25R)

The stereochemistry of steroidal saponins is a crucial aspect of their structural identity, with specific configurations at chiral centers like C-5 and C-25 influencing their three-dimensional shape. nih.gov For this compound, the aglycone possesses the (25R) configuration, a common feature among many spirostane-type saponins isolated from Agave species. researchgate.net

The determination of the C-25 stereochemistry is reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. A well-established method involves analyzing the chemical shift difference (Δδab) between the two geminal protons on C-26 in the ¹H NMR spectrum. researchgate.net For spirostanes with a (25R) configuration, this difference is typically less than 0.48 ppm (Δδab < 0.48 ppm). researchgate.net Conversely, a (25S) configuration results in a larger chemical shift difference (Δδab > 0.57 ppm). researchgate.net The observed chemical shifts for this compound and related compounds confirm the R-configuration at the C-25 position.

Full Glycosidic Chain and Aglycone Structure Determination

The complete structural elucidation of this compound requires the unambiguous identification of its aglycone and the precise mapping of its oligosaccharide chain, including the sequence, linkages, and anomeric configurations of the monosaccharides. researchgate.net

The aglycone was identified as hecogenin , a (25R)-5α-spirostan-12-one. researchgate.netguidechem.com This identification is supported by NMR data, particularly through the HMBC (Heteronuclear Multiple Bond Correlation) technique. The presence of a carbonyl group at the C-12 position is confirmed by HMBC correlations, a key feature that distinguishes hecogenin from other common sapogenins like tigogenin (B51453). nih.govmdpi.com

The structure of the branched hexasaccharide chain attached at the C-3 position of the aglycone was determined to be 3-O-[β-D-xylopyranosyl-(1→2)-α-L-rhamnopyranosyl-(1→4)-α-L-rhamnopyranosyl-(1→3)-β-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl-(1→4)-α-D-galactopyranosyl]. researchgate.net This complex sequence was deciphered using a combination of 1D and 2D NMR experiments, such as 1D TOCSY and 1D/2D ROESY. nih.gov These experiments establish the connectivity between the sugar units by observing correlations between anomeric protons and the protons at the linkage sites of adjacent sugars. nih.gov For instance, a ROESY correlation between the anomeric proton of one sugar and a proton on the next sugar in the chain confirms their direct linkage. nih.gov

Table 2: Key NMR Correlations for Glycosidic Linkage Determination This table represents typical correlations used to establish glycosidic linkages in complex saponins.

LinkageAnomeric Proton (Sugar 1)Correlated Proton (Sugar 2)Supporting NMR Experiment
Gal → C-3 (Aglycone)H-1 (Gal)H-3 (Hecogenin)ROESY/HMBC
Glc → C-4 (Gal)H-1 (Glc)H-4 (Gal)ROESY/HMBC
Glc → C-4 (Glc)H-1 (Glc)H-4 (Glc)ROESY/HMBC
Rha → C-3 (Glc)H-1 (Rha)H-3 (Glc)ROESY/HMBC
Rha → C-4 (Rha)H-1 (Rha)H-4 (Rha)ROESY/HMBC
Xyl → C-2 (Rha)H-1 (Xyl)H-2 (Rha)ROESY/HMBC

Comparative Structural Analysis with Co-occurring and Related Steroidal Saponins

This compound is part of a structurally related family of steroidal saponins found in Agave species. Comparing its structure to co-occurring saponins like Agavasaponin H and the parent sapogenins hecogenin and tigogenin highlights key structural variations. nih.govresearchgate.netresearchgate.net

The primary difference between the aglycones hecogenin and tigogenin is the presence of a ketone group at the C-12 position in hecogenin, which is absent in tigogenin. researchgate.netebi.ac.uk this compound is a glycoside of hecogenin. researchgate.net Agavasaponin H, also isolated from Agave americana, shares the same hecogenin aglycone but differs in its glycosidic chain. researchgate.net These subtle modifications in either the aglycone or the sugar moiety are characteristic of the chemical diversity found within this class of natural products.

Table 3: Structural Comparison of this compound and Related Compounds

CompoundAglyconeKey Aglycone FeatureGlycosidic Chain at C-3
This compound HecogeninC-12 keto groupHexasaccharide: [Xyl-(1→2)-Rha-(1→4)-Rha-(1→3)-Glc-(1→4)-Glc-(1→4)-Gal] researchgate.net
Agavasaponin H HecogeninC-12 keto groupTrisaccharide: [Rha-(1→2)-{Rha-(1→4)}-Glc] researchgate.net
Hecogenin HecogeninC-12 keto groupNone (sapogenin) guidechem.comresearchgate.net
Tigogenin TigogeninNo C-12 keto groupNone (sapogenin) researchgate.netebi.ac.uknih.gov

Mechanistic Studies of Agavasaponin E S Biological Activities

Anti-inflammatory Modulatory Mechanisms

Agavasaponin E appears to exert its anti-inflammatory effects through a multi-faceted approach, influencing key components of the inflammatory cascade.

A key aspect of this compound's anti-inflammatory action is its ability to modulate the production of pro-inflammatory cytokines. These signaling molecules are crucial in initiating and amplifying inflammatory responses. nih.gov Research on saponins (B1172615) from Agave species has shown a reduction in the levels of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β). mdpi.comnih.gov For instance, studies on extracts containing this compound have demonstrated a decrease in the brain concentrations of LPS-induced TNF-α and IL-6. mdpi.comencyclopedia.pub This regulation is significant as these cytokines are central to the inflammatory process; TNF-α and IL-1β are potent mediators of acute inflammation, while IL-6 is involved in both acute and chronic inflammatory responses. nih.govmdpi.comyoutube.com

Table 1: Effect of Agave Saponins on Pro-inflammatory Cytokines

Cytokine Effect Observed in Studies on Agave Saponins Reference
TNF-α Reduction in LPS-induced levels mdpi.comnih.govencyclopedia.pub
IL-6 Reduction in LPS-induced levels mdpi.comnih.govencyclopedia.pub
IL-1β Implied reduction through general anti-inflammatory mechanisms nih.govresearchgate.net

This compound is also implicated in the modulation of enzymes that play a pivotal role in the inflammatory pathway. One such enzyme is Cyclooxygenase-2 (COX-2), which is responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. nih.govresearchgate.net Extracts from Agave americana, which contain this compound, have demonstrated the ability to inhibit the cyclooxygenase pathway, a mechanism shared by nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.gov This suggests that this compound may contribute to the anti-inflammatory effect by downregulating COX-2 activity. nih.gov Additionally, while direct studies on this compound are limited, the broader class of saponins has been shown to influence the activity of myeloperoxidase (MPO), an enzyme found in neutrophils that produces hypochlorous acid, contributing to oxidative stress and tissue damage during inflammation. researchgate.net

The inflammatory response is characterized by the infiltration of immune cells to the site of injury or infection. Saponins, including potentially this compound, can modulate the responses of these inflammatory cells. nih.gov Research has shown that saponin-rich extracts can reduce leukocyte infiltration and activation at inflamed sites. nih.gov This modulation of inflammatory cell activity is a crucial component of resolving inflammation and preventing excessive tissue damage.

An essential step in the inflammatory process is the increase in vascular permeability, which allows immune cells and plasma proteins to move from the bloodstream into the inflamed tissue. nih.gov Studies on extracts from Agave species containing steroidal saponins have demonstrated an ability to inhibit this increased vascular permeability. nih.gov This effect is significant as it can help to reduce edema and the influx of inflammatory mediators to the site of inflammation.

Potential Anticancer Mechanisms

In addition to its anti-inflammatory properties, this compound is being investigated for its potential as an anticancer agent. The proposed mechanisms are centered on its ability to interfere with fundamental cellular processes required for tumor growth.

A hallmark of cancer is uncontrolled cell proliferation, which is dependent on the replication of DNA. nih.govnih.gov Saponins, as a class of compounds, have been shown to possess anti-proliferative effects against various cancer cell lines. nih.govnih.govresearchgate.net The proposed mechanism involves the inhibition of DNA synthesis, which directly halts the cell cycle and prevents cancer cells from multiplying. nih.govresearchgate.net Studies on various saponins have demonstrated their ability to arrest the cell cycle at different phases, thereby inhibiting the proliferation of cancer cells. nih.gov While direct evidence for this compound is still emerging, its structural similarity to other cytotoxic saponins suggests it may share this mechanism of action. researchgate.net

Table 2: Investigated Biological Activities of this compound and Related Saponins

Biological Activity Proposed Mechanism Reference
Anti-inflammatory Regulation of pro-inflammatory cytokines (TNF-α, IL-6) mdpi.comnih.gov
Modulation of COX-2 enzyme activity mdpi.comnih.gov
Inhibition of vascular permeability nih.gov
Anticancer Inhibition of DNA synthesis and cell proliferation nih.govnih.govresearchgate.net
Induction of apoptosis nih.govresearchgate.net

Induction of Apoptosis (e.g., caspase activation, DNA fragmentation)

Saponins are widely recognized for their potential to induce apoptosis, or programmed cell death, in cancer cells through various molecular pathways. nih.govdntb.gov.ua This process is critical for eliminating damaged or malignant cells and is characterized by distinct morphological and biochemical changes, including the activation of specific enzymes and the breakdown of genetic material. nih.gov

The apoptotic cascade is often mediated by a family of cysteine proteases known as caspases. dntb.gov.ua Saponins can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-dependent) pathways of apoptosis. nih.govresearchgate.net The extrinsic pathway is initiated when a saponin (B1150181) activates death receptors like Fas, leading to the recruitment of Pro-caspase-8 and its subsequent activation to Caspase-8. nih.gov The intrinsic pathway involves the disruption of the mitochondrial membrane and the release of pro-apoptotic factors such as cytochrome c. nih.govresearchgate.net This release leads to the formation of the apoptosome complex, which activates Caspase-9. nih.govresearchgate.net Both pathways converge on the activation of executioner caspases, primarily Caspase-3, which then cleaves various cellular substrates, culminating in cell death. researchgate.netnih.gov

A key hallmark of apoptosis is the fragmentation of nuclear DNA. nih.govnih.gov Once activated, Caspase-3 can trigger this process, leading to the characteristic "DNA laddering" observed in laboratory analyses. nih.govnih.gov Studies on various saponins have demonstrated their ability to increase Caspase-3 and Caspase-9 activity and suppress anti-apoptotic proteins like Bcl-2, thereby promoting cell death in malignant cell lines. researchgate.net

Table 1: Effect of Select Saponins on Apoptotic Markers This table presents findings from studies on saponins structurally related to this compound, illustrating the common mechanisms within this compound class.

Saponin/Extract Cell Line Key Findings
Paris Saponin I (PSI) Gefitinib-resistant NSCLC - Increased expression of Bax - Decreased expression of Bcl-2 - Activation of Caspase-9 and Caspase-3 researchgate.net
S-saponin Prostate Cancer (LNCaP, 22Rv1) - Dose-dependent increase in Caspase-3 activity - Induced DNA fragmentation researchgate.net
Citrullus colocynthis (contains cucurbitacins) Breast (MCF-7), Lung (A549) - Activated Caspase-3 - Inhibited Bcl-2 protein - Caused DNA damage and fragmentation nih.gov

Modulation of Signal Transduction Pathways (e.g., PPGARγ, ERK½, MMP-2, MAPK)

The biological activities of saponins are frequently linked to their ability to modulate critical intracellular signal transduction pathways that regulate cell proliferation, inflammation, and invasion. researchgate.netencyclopedia.pub

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK1/2) pathway, are central to many cellular processes. encyclopedia.pub Dysregulation of the ERK/MAPK pathway is often associated with tumorigenesis. encyclopedia.pub Some saponins have been shown to exert their anti-cancer effects by blocking the phosphorylation of ERK and p38 MAP kinase. encyclopedia.pub

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a role in inflammation and cell proliferation. researchgate.net Activation of PPARγ can suppress the MAPK signaling pathway. researchgate.net This, in turn, can inhibit downstream targets like matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and facilitate tumor invasion and metastasis. researchgate.net Research has shown that saponins can prevent cancer cell invasion by downregulating the expression of MMP-2 and MMP-9, an effect linked to the blockage of the ERK/MAPK pathway. encyclopedia.pub

Inhibition of Tumor Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. nih.gov The inhibition of angiogenesis is a key strategy in cancer therapy. nih.govnih.gov Steroidal saponins are among the natural compounds that have demonstrated significant anti-angiogenic effects. nih.govnih.gov

The primary mechanism for this activity involves the inhibition of key pro-angiogenic mediators, most notably Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor 1-alpha (HIF-1α). nih.govnih.gov Saponins have been found to suppress the gene expression of these factors, thereby disrupting the signaling cascade that leads to new blood vessel formation. nih.gov Furthermore, they can interfere with the VEGF receptor (VEGFR-2) and its downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for the proliferation and migration of endothelial cells that form the lining of blood vessels. nih.govmdpi.com

Neuroprotective and Anti-neuroinflammatory Mechanisms

While specific studies on this compound are sparse, extracts from Agave species containing it have shown anti-neuroinflammatory activity. nih.gov Neuroinflammation is a key factor in the pathogenesis of various neurodegenerative diseases, involving the activation of brain immune cells like microglia and the subsequent release of inflammatory molecules. nih.govresearchgate.net

Inhibition of Nitric Oxide Production

Excessive production of nitric oxide (NO) by activated microglia is a hallmark of neuroinflammation and contributes to neuronal damage. researchgate.netresearchgate.net Therefore, controlling NO levels is a viable therapeutic strategy for neuroinflammatory conditions. researchgate.net Many phytochemicals, including saponins, are known to inhibit the production of NO in activated microglial cells. researchgate.netnih.gov This inhibition often occurs through the downregulation of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during an inflammatory response. nih.govresearchgate.net For instance, studies on other plant-derived compounds show a significant suppression of LPS-induced NO production in microglia. mdpi.com This suggests that steroidal saponins like this compound may contribute to the neuroprotective effects of Agave extracts by attenuating the production of this reactive molecule in the brain. nih.govmdpi.com

Regulation of Pro-inflammatory Cytokines in Neural Tissues

Pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), are signaling molecules that drive the inflammatory response in neural tissues. nih.govresearchgate.net Chronic elevation of these cytokines can lead to neuronal dysfunction and cell death. researchgate.net Steroidal saponins and the extracts containing them have demonstrated the ability to modulate these cytokines. researchgate.netmdpi.com

In a key study, extracts from Agave americana and an isolated saponin, cantalasaponin-1, were shown to reduce the brain concentrations of LPS-induced IL-6 and TNF-α in an animal model of neuroinflammation. nih.govresearchgate.net The study also noted an increase in the anti-inflammatory cytokine IL-10. nih.govresearchgate.net The mechanism behind this modulation is often linked to the inhibition of major inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and MAPK pathways, which control the gene expression of these cytokines. mdpi.com Given that this compound is a known steroidal saponin in A. americana, it is plausible that it contributes to these observed anti-neuroinflammatory effects by regulating cytokine balance in the brain. nih.govmdpi.com

Table 2: Effect of Agave Extracts and Related Saponins on Neuroinflammatory Markers

Compound/Extract Model Key Findings
Agave americana Extract LPS-induced neuroinflammation in mice - Reduced brain concentration of pro-inflammatory cytokines IL-6 and TNF-α nih.govresearchgate.net
Cantalasaponin-1 LPS-induced neuroinflammation in mice - Reduced brain concentration of IL-6 and TNF-α - Increased brain concentration of anti-inflammatory cytokine IL-10 nih.govresearchgate.net
Quercetin (flavonoid) LPS-induced neuroinflammation in mice - Reduced gliosis and neuroinflammation - Decreased expression of TNF-α, COX-2, and NOS-2 in cortex and hippocampus nih.gov

Other Proposed Mechanisms for Observed Bioactivities

The chemical structure of steroidal saponins, featuring a hydrophobic aglycone and hydrophilic sugar chains, gives them amphipathic properties that allow them to interact with and disrupt cell membranes. encyclopedia.pub This membrane-permeabilizing effect is considered a foundational aspect of their broad biological activities, including antimicrobial and antifungal actions.

Furthermore, structure-activity relationship studies on steroidal saponins from Agave and other plants suggest that specific structural features are crucial for their bioactivity. For example, the length and composition of the sugar chain attached to the aglycone, as well as the presence of functional groups like a carbonyl group at specific positions (e.g., C-12), can significantly enhance phytotoxic and other biological effects. These structural variations among different saponins likely account for the diverse range of pharmacological properties observed for this class of compounds. nih.gov

Antioxidant Properties

Steroidal saponins, the class of compounds to which this compound belongs, are recognized for their antioxidant capabilities. bohrium.com These properties are crucial in mitigating the damaging effects of oxidative stress, a condition implicated in a variety of chronic diseases. The antioxidant effects of these saponins are thought to be exerted through various mechanisms, including the direct scavenging of free radicals and the enhancement of endogenous antioxidant defenses.

Increasing Glutathione (B108866):

Glutathione is a critical intracellular antioxidant, playing a pivotal role in detoxifying reactive oxygen species (ROS) and maintaining cellular redox balance. nih.govhealthline.commedicalnewstoday.com While direct studies on this compound's effect on glutathione levels are not currently available in the reviewed literature, some steroidal saponins have been observed to influence glutathione-related pathways. For instance, in certain cancer cell lines, some steroidal saponins have been shown to decrease glutathione levels, leading to increased oxidative stress and cell death (ferroptosis). nih.gov This highlights the context-dependent and complex nature of saponin interactions with cellular systems. Conversely, the general antioxidant properties attributed to steroidal saponins suggest a potential, yet unconfirmed, role in supporting the glutathione system under normal physiological conditions. The synthesis of glutathione is dependent on the availability of sulfur-containing amino acids. healthline.commedicalnewstoday.com Theoretically, compounds that protect cells from oxidative damage could indirectly support glutathione levels by reducing its consumption.

Blocking Lipid Peroxidation:

Lipid peroxidation is a destructive chain reaction initiated by free radicals, leading to cellular membrane damage. mdpi.com The ability of steroidal saponins to inhibit lipid peroxidation is a key aspect of their antioxidant activity. mdpi.com Studies on various steroidal saponins have demonstrated their capacity to suppress lipid peroxidation. This effect is likely attributable to their ability to scavenge free radicals, thereby interrupting the propagation phase of the lipid peroxidation cascade. mdpi.com By neutralizing these reactive species, steroidal saponins can help protect the integrity of cellular membranes from oxidative damage. Research on saponins from other plant sources has shown a direct correlation between their presence and the inhibition of lipid peroxidation, suggesting a common mechanism for this class of compounds. researchgate.net

While specific data for this compound is pending, the established antioxidant and anti-lipid peroxidation activities of structurally related steroidal saponins provide a foundation for understanding its potential biological effects. Further research is necessary to elucidate the precise mechanisms by which this compound interacts with and modulates cellular antioxidant systems like glutathione and protects against lipid peroxidation.

Pharmacological and Biological Activities of Agavasaponin E in Preclinical Models

Anti-inflammatory Effects

The anti-inflammatory potential of Agavasaponin E has been evaluated in several in vivo animal models of inflammation. These studies have primarily utilized saponin-rich extracts from Agave species known to contain this compound.

In Vivo Animal Models (e.g., carrageenan-induced paw edema, TPA-induced ear edema)

The carrageenan-induced paw edema model in rats is a widely used method to assess acute inflammation. creative-biolabs.comresearchgate.netnih.gov The injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling. creative-biolabs.comnih.gov Studies on hydroalcoholic extracts of Agave americana, a known source of this compound, have demonstrated significant dose-dependent anti-inflammatory activity in this model. rimsindia.ac.in For instance, at doses of 200 and 400 mg/kg, the extract showed a marked reduction in paw edema. rimsindia.ac.in The anti-inflammatory effect is attributed to the presence of flavonoids and genins, including saponins (B1172615) like this compound, which are thought to decrease the production of inflammatory mediators. rimsindia.ac.in Similarly, a saponin-enriched fraction from Agave brittoniana also exhibited anti-inflammatory effects in the carrageenan-induced rat paw edema model. semanticscholar.org

Another common model for studying topical anti-inflammatory agents is the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice. mdpi.comnih.govmdpi.com Topical application of TPA causes a potent inflammatory response, including edema. mdpi.commdpi.com Acetone (B3395972) extracts from Agave americana have shown significant inhibition of TPA-induced ear edema. semanticscholar.orgmdpi.com In one study, an acetone extract of A. americana at a dose of 6 mg/ear produced a greater anti-inflammatory effect than the standard drug, indomethacin. semanticscholar.org Further fractionation of the extract led to the isolation of a fraction that produced up to 90% inhibition of ear edema at a dose of 2.0 mg/ear. mdpi.com While this study identified cantalasaponin-1 as a major active compound, the presence of other saponins, including this compound, in A. americana suggests a potential contribution to the observed anti-inflammatory activity. semanticscholar.org

Anticancer and Cytotoxic Potentials

The potential of this compound as an anticancer agent has been explored through in vitro studies on various cancer cell lines and in vivo animal models. These investigations often utilize extracts from Agave plants rich in steroidal saponins. researchgate.netms-editions.cl

In Vitro Studies on Cancer Cell Lines (e.g., HL-60, HeLa, MCF-7, human osteosarcoma cells)

Saponins, as a class of compounds, have demonstrated cytotoxic effects against a wide range of human cancer cell lines. nih.govresearchgate.netnih.gov Studies have shown that saponins can induce apoptosis and inhibit the proliferation of cancer cells. nih.gov

HL-60 (Human Promyelocytic Leukemia Cells): Saponins isolated from various plants have been shown to induce differentiation, apoptosis, and cytotoxicity in HL-60 cells. nih.gov The cytotoxic mechanism often involves the induction of apoptosis. mdpi.com

HeLa (Human Cervical Cancer Cells) and MCF-7 (Human Breast Adenocarcinoma Cells): Saponin (B1150181) mixtures from Medicago species have been found to be effective in reducing the proliferation of both HeLa and MCF-7 cell lines. nih.govresearchgate.net Other studies have also reported the cytotoxic effects of various saponins against these cell lines. mdpi.comunivmed.org

Human Osteosarcoma Cells: While direct studies on this compound against human osteosarcoma cells are limited, the broader class of steroidal saponins has shown cytotoxic potential against various cancer types, suggesting a potential area for future research.

Although direct evidence for the cytotoxic activity of isolated this compound on these specific cell lines is not extensively documented in the reviewed literature, the known presence of this compound in Agave extracts that exhibit anticancer properties suggests its potential contribution to these effects. researchgate.net

Antineoplastic Activity in Animal Models

In vivo studies using animal models have provided further evidence for the antineoplastic potential of Agave saponins. An aqueous extract of Agave mapisaga, which contains steroidal saponins, was tested in a murine prostate cancer model. ms-editions.cl The study revealed that the extract exhibited a significant reduction in tumor implantation in mice. ms-editions.cl Other research has also pointed to the in vivo antineoplastic activity of saponin-rich extracts from other plants in lung cancer models. ms-editions.cl These findings support the potential of saponins, including this compound, as antineoplastic agents, though further studies with the purified compound are necessary. researchgate.netms-editions.cl

Antimicrobial and Antifungal Investigations

The antimicrobial and antifungal properties of this compound and related saponins have been investigated against a variety of pathogenic microorganisms.

Extracts from Agave americana have demonstrated broad-spectrum antimicrobial activity. nih.gov Studies have shown that these extracts are effective against both Gram-positive and Gram-negative bacteria. nih.gov Endophytic fungi isolated from A. americana have also been found to produce antimicrobial metabolites. nih.gov

The antifungal activity of steroidal saponins from Agave americana leaves has been specifically evaluated against opportunistic fungal pathogens. mdpi.com A study demonstrated that saponin extracts were active against Candida albicans, Candida glabrata, Candida krusei, Cryptococcus neoformans, and Aspergillus fumigatus. mdpi.comnih.gov Another study on Agave species showed inhibitory activity against various yeasts and molds. researchgate.net The antifungal mechanism of saponins is often attributed to their ability to complex with sterols in the fungal cell membrane, leading to increased permeability and cell lysis. researchgate.net

Microorganism Activity of Agave Extracts/Saponins Reference
Staphylococcus aureusAntibacterial nih.gov
Escherichia coliAntibacterial nih.gov
Bacillus cereusAntibacterial nih.gov
Candida albicansAntifungal mdpi.comnih.gov
Candida glabrataAntifungal mdpi.comnih.gov
Candida kruseiAntifungal mdpi.comnih.gov
Cryptococcus neoformansAntifungal nih.gov
Aspergillus fumigatusAntifungal mdpi.comnih.gov

Anthelmintic Activity

The potential of this compound and other saponins as anthelmintic agents has been explored in in vitro studies against gastrointestinal nematodes.

Saponins are considered potential natural anthelmintic compounds. nih.gov Research has shown that fractions rich in steroidal and triterpenic saponins from Agave sisalana have an in vitro ovicidal effect against the nematodes of goats. nih.gov The biological effects of saponins on nematodes are often linked to their interaction with cell membranes, causing changes in permeability and leading to parasite death. nih.govmdpi.com Studies on saponins from other plants, such as Medicago species, have also demonstrated significant in vitro anthelmintic activity against gastrointestinal strongyles in sheep and donkeys. nih.govmdpi.comnih.gov Although direct studies on this compound are limited, the demonstrated anthelmintic properties of saponins from the Agave genus and other plants suggest that this compound may also possess such activity. nih.govsld.cu

Anti-ulcer and Gastroprotective Properties

Saponins derived from various plant sources have been extensively investigated for their anti-ulcerative properties in numerous preclinical studies. dovepress.com These natural glycosides are recognized for their potential to protect the gastrointestinal mucosa. dovepress.comnih.gov Research into steroidal saponins from the Agave genus, to which this compound belongs, has highlighted significant gastroprotective and anti-ulcerogenic effects in experimental models. nih.gov

The protective mechanisms of these saponins are multifactorial. dovepress.com One key action is the enhancement of mucosal defense factors. Studies on saponins isolated from Agave species have demonstrated a significant protective effect against gastric ulcers induced in animal models. nih.gov This protection is partly attributed to the stimulation of gastric mucus production. dovepress.com For instance, pretreatment with related compounds has been shown to significantly increase the binding of Alcian blue to free gastric mucus, indicating a strengthening of the protective mucus layer against chemical-induced injury. dovepress.com

Furthermore, the gastroprotective activity of saponins involves the modulation of gastric acid secretion. In pylorus-ligated rat models, a standard method for assessing antisecretory effects, saponin-containing extracts have demonstrated an ability to reduce gastric acid output. dovepress.com The anti-ulcer potential is also linked to potent antioxidant and anti-inflammatory activities. Saponins can bolster the antioxidant capacity of the gastric mucosa by increasing levels of reduced glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and catalase, while simultaneously inhibiting lipid peroxidation. dovepress.com By mitigating oxidative stress and reducing inflammation, these compounds help maintain the integrity of the gastric lining. dovepress.com

Another critical mechanism is the cellular protection conferred by these compounds. Immunohistochemical analyses have revealed that saponins can upregulate the expression of Heat Shock Protein 70 (HSP70), a protein that protects cells from stress and injury, and downregulate the expression of pro-apoptotic proteins like Bax, thereby preventing cell death in the gastric tissue. dovepress.com

Table 1: Observed Gastroprotective Mechanisms of Agave Saponins in Preclinical Models

Observed EffectMechanism of ActionReference
Reduction in Ulcer IndexProtects gastric mucosa from chemically induced damage. nih.gov
Increased Mucus ProductionEnhances the protective gastric mucus barrier. dovepress.com
Antisecretory ActivityReduces gastric acid output in pylorus ligature models. dovepress.com
Antioxidant DefenseIncreases levels of GSH, SOD, and catalase; inhibits lipid peroxidation. dovepress.com
Cellular ProtectionUpregulates HSP70 and downregulates Bax expression. dovepress.com

Neuroprotective and Anti-neuroinflammatory Responses

Saponins, including steroidal saponins like this compound, are recognized for their significant neuroprotective potential as observed in various preclinical models of central nervous system disorders. nih.govresearchgate.net Their mechanisms of action are diverse, encompassing anti-inflammatory, antioxidant, and anti-apoptotic pathways. nih.govresearchgate.net Chronic neuroinflammation is a key factor in the pathology of neurodegenerative diseases, characterized by the sustained activation of glial cells (microglia and astrocytes) and the production of pro-inflammatory mediators. nih.govencyclopedia.pub

Research on extracts from Agave species and their isolated saponins, such as cantalasaponin-1, has demonstrated promising anti-neuroinflammatory effects. nih.gov In a lipopolysaccharide (LPS)-induced neuroinflammation mouse model, administration of Agave extracts and cantalasaponin-1 led to a significant reduction in the brain concentrations of pro-inflammatory cytokines, specifically Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Furthermore, cantalasaponin-1 was shown to increase the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10) in the brain, suggesting a dual action of suppressing pro-inflammatory signals while enhancing anti-inflammatory responses. nih.gov

The neuroprotective effects of saponins are also attributed to their ability to modulate cellular signaling pathways involved in apoptosis (programmed cell death) and oxidative stress. nih.govencyclopedia.pub They can inhibit apoptotic pathways by regulating the expression of key proteins, thereby preventing neuronal cell death. encyclopedia.pub Additionally, many saponins exhibit antioxidant properties that protect neurons from damage caused by reactive oxygen species. nih.gov Other proposed mechanisms for the neuroprotective function of saponins include the modulation of neurotransmitters, attenuation of calcium (Ca2+) influx, and the stimulation of neurotrophic factors like brain-derived neurotrophic factor (BDNF), which supports neuronal survival and plasticity. nih.govnih.gov

Table 2: Summary of Neuroprotective and Anti-neuroinflammatory Activities of Agave Saponins

ActivitySpecific Finding/MechanismModel SystemReference
Anti-neuroinflammatoryReduced brain concentrations of pro-inflammatory cytokines IL-6 and TNF-α.LPS-induced neuroinflammation in mice nih.gov
Anti-neuroinflammatoryIncreased brain concentration of the anti-inflammatory cytokine IL-10 (observed with cantalasaponin-1).LPS-induced neuroinflammation in mice nih.gov
Neuroprotection (General Saponins)Inhibition of apoptosis, modulation of neurotransmitters, and attenuation of Ca2+ influx.Various preclinical models nih.govresearchgate.net
Neuroprotection (General Saponins)Antioxidant effects and modulation of neurotrophic factors.Various preclinical models nih.gov

Other Observed Biological Activities (e.g., phytotoxic, insecticidal)

Beyond its pharmacological potential in mammals, this compound and related steroidal saponins from Agave species exhibit other significant biological activities, particularly phytotoxic and insecticidal effects. These properties position them as potential candidates for the development of natural agrochemicals. mdpi.com

Phytotoxic Activity: Saponin-rich fractions from several Agave species have demonstrated notable phytotoxic (herbicidal) activity against problematic weed species. nih.gov In laboratory bioassays, these fractions showed potent inhibitory effects on the root growth of weeds like perennial ryegrass (Lolium perenne L.) and barnyard grass (Echinochloa crus-galli L.), with IC₅₀ values recorded below 160 ppm and 55 ppm, respectively. nih.gov A key finding from this research is the selectivity of the phytotoxic action; significant activity was not observed against crop species such as tomato (Solanum lycopersicum L.), suggesting a potential for use as selective bioherbicides. mdpi.comnih.gov Structure-activity relationship analyses indicate that the phytotoxicity is influenced by the chemical structure of the saponin, including the length of the sugar chain and the presence of specific functional groups on the aglycone backbone. mdpi.com

Table 3: Phytotoxic Activity of Saponin-Rich Fractions from Agave Species

Target Weed SpeciesObserved EffectPotency (IC₅₀)Reference
Lolium perenne (Perennial Ryegrass)Root growth inhibition< 160 ppm nih.gov
Echinochloa crus-galli (Barnyard Grass)Root growth inhibition< 55 ppm nih.gov
Solanum lycopersicum (Tomato)No significant activity observedN/A mdpi.comnih.gov

Structure Activity Relationship Sar of Agavasaponin E and Analogues

Influence of Aglycone Moiety on Biological Potency

The aglycone, the non-sugar steroidal backbone of a saponin (B1150181), forms the hydrophobic core of the molecule and is a fundamental determinant of its biological potential. nih.govwjpsonline.com Saponins (B1172615) are classified as steroidal or triterpenoid (B12794562) based on this core structure. nih.gov In the Agavaceae family, common steroidal aglycones (sapogenins) include hecogenin (B1673031), tigogenin (B51453), and diosgenin (B1670711). nih.govresearchgate.net

Impact of Glycosidic Chain Composition and Linkage on Activity

The hydrophilic sugar chains attached to the aglycone are critical for the saponin's amphiphilic nature and play a crucial role in modulating its biological effects. nih.gov The sugar portion is thought to facilitate the transport and absorption of the molecule, helping to deliver the active aglycone to its site of action. wjpsonline.com

A recurring theme in the SAR of Agave saponins is the correlation between the length of the glycosidic chain and biological potency. Research indicates that for certain activities, a minimum number of sugar units is required.

Phytotoxicity: SAR analyses of steroidal saponins from the Agavaceae family have revealed that potent phytotoxic activity is often associated with saponins possessing sugar chains of four or more units attached to the C-3 position of the aglycone. mdpi.comresearchgate.net

Membrane Disruption: The number of sugar residues directly influences how saponins interact with and disrupt cell membranes. A study on diosgenyl saponins demonstrated that dioscin, which has a three-sugar chain, was significantly more effective at perturbing and disrupting lipid bilayers, especially those containing cholesterol, than trillin, which has only one sugar unit. nih.gov

While chain length is important, the specific types of sugars and their linkage points to the aglycone can also be critical determinants of activity.

Attachment Points: In many steroidal saponins, sugar chains are attached at the C-3 position of the aglycone. researchgate.net The presence of a glucose unit at C-3 has been identified as a critical component for the antiviral activity of some synthetic saponin derivatives. nih.gov

Role of Specific Functional Groups on the Aglycone

The presence and position of specific functional groups on the steroidal backbone can dramatically enhance or alter biological activity. These groups, typically hydroxyls or carbonyls, are often introduced by enzymatic oxidation during the saponin's biosynthesis. nih.gov

C-12 Carbonyl Group: A carbonyl group at the C-12 position of the aglycone is a key structural feature for enhancing the phytotoxic activity of steroidal saponins from Agave species. mdpi.comresearchgate.net Hecogenin, a common sapogenin in Agave, possesses this C-12 carbonyl group. mdpi.com

C-16 Hydroxyl Group: The presence of a free hydroxyl group at the C-16 position was found to be a critical component for the antiviral activity of certain synthetic saponin inhibitors. nih.gov

Other Hydroxylations: The position of other hydroxyl groups also plays a role. The anti-inflammatory compound cantalasaponin-1 is structurally differentiated from related saponins like chlorogenin (B3343781) by an additional hydroxyl group at the C-23 position, a feature linked to its biological activity. mdpi.com

Comparative SAR Studies with Other Steroidal Saponins

Comparing the structure and activity of Agavasaponin E analogues with other known steroidal saponins provides a broader context for understanding key structural requirements.

Hecogenin: As an aglycone, hecogenin is a foundational structure for many active saponins. Its defining feature is the C-12 carbonyl group, which is strongly associated with enhanced phytotoxicity. mdpi.comresearchgate.net Saponins built upon the hecogenin framework, such as those found in Agave americana, are therefore predisposed to this type of bioactivity, which is then further modulated by the attached sugar chains.

Cantalasaponin-1: This saponin is a glycoside identified as a potent anti-inflammatory agent from Agave americana. mdpi.comnih.gov Its aglycone is a (25R)-5α-spirostan-3β,6α,23α-triol. nih.govresearchgate.net Its SAR can be compared to simpler sapogenins like tigogenin (which lacks the C-6 and C-23 hydroxyls) and chlorogenin (which lacks the C-23 hydroxyl). The potent anti-inflammatory effect of cantalasaponin-1 highlights the significant contribution of the additional hydroxyl groups at the C-6 and C-23 positions, as well as the two glucose units attached at C-3 and C-6. mdpi.comresearchgate.net This demonstrates how specific hydroxylation patterns on the steroidal core, combined with glycosylation, can confer potent and specific activities like anti-inflammation.

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for this compound and Analogues

Structural FeatureModificationImpact on Biological ActivityReference
Aglycone MoietySteroidal backbone (e.g., hecogenin, tigogenin)Forms the fundamental hydrophobic core essential for membrane interaction and overall bioactivity. nih.govnih.gov
Presence of C-12 carbonyl group (e.g., in hecogenin)Enhances phytotoxic activity. mdpi.comresearchgate.net
Glycosidic ChainChain of four or more sugar units at C-3Crucial for achieving high phytotoxic activity. mdpi.comresearchgate.net
Specific oligosaccharide at C-28 and glucose at C-3Identified as critical for potent antiviral activity in synthetic analogues. nih.gov
Functional GroupsHydroxyl group at C-16Essential for the antiviral activity of certain synthetic saponins. nih.gov
Hydroxyl groups at C-6 and C-23 (e.g., in cantalasaponin-1)Contributes to potent anti-inflammatory activity. mdpi.comresearchgate.net

Chemical Synthesis and Derivatization Strategies of Agavasaponin E

Strategies for Partial Synthesis of Saponin (B1150181) Glycosides

The partial synthesis of saponin glycosides, starting from a readily available natural product or a advanced synthetic intermediate, is often a more practical approach than total synthesis. For steroidal saponins (B1172615) like Agavasaponin E, this typically involves the glycosylation of a steroidal aglycone.

The general process for the partial synthesis of a steroidal saponin, which would be applicable to this compound, can be summarized in the following steps:

Isolation or Synthesis of the Aglycone: The steroidal core, in this case, the aglycone of this compound, would be obtained either through isolation from a natural source like Agave americana or through a separate synthetic route. researchgate.net Steroidal sapogenins such as diosgenin (B1670711), hecogenin (B1673031), and tigogenin (B51453) are often used as precursors for the synthesis of other steroidal compounds. uomus.edu.iquobasrah.edu.iq

Preparation of the Glycosyl Donor: The carbohydrate moiety is prepared as a glycosyl donor, which is a sugar derivative activated for glycosylation. This often involves protecting all but one of the hydroxyl groups on the sugar, with a leaving group at the anomeric position.

Glycosylation Reaction: The aglycone is reacted with the glycosyl donor in the presence of a promoter to form the glycosidic linkage. The choice of promoter and reaction conditions is critical for controlling the stereochemistry of the newly formed bond.

Deprotection: The protecting groups on the sugar moiety are removed to yield the final saponin.

Strategy Description Key Considerations Reference
Use of Partially Protected Glycosyl Donors Employs glycosyl donors with one or more free hydroxyl groups to simplify the synthetic route.Can lead to mixtures of isomers; requires careful optimization of reaction conditions. acs.orgnih.gov
Glycosylation of Natural Aglycones Utilizes readily available steroidal sapogenins isolated from plants as starting materials for glycosylation.The availability and purity of the starting aglycone can be a limiting factor. uomus.edu.iquobasrah.edu.iq

Approaches for Derivatization to Enhance or Modify Bioactivity

The biological activity of saponins can be significantly influenced by their structure, including the nature of the aglycone and the composition and length of the sugar chains. nih.gov Derivatization, or the chemical modification of the natural saponin structure, is a powerful tool to explore structure-activity relationships (SAR) and to develop new compounds with improved therapeutic properties. nih.govmdpi.com

One common derivatization strategy is the modification of the glycosyl moiety. The number and type of sugar units can be altered, which can affect the compound's solubility, bioavailability, and interaction with biological targets. For example, the stepwise hydrolysis of sugar units from ginsenosides, another class of saponins, can lead to rare saponins with enhanced biological activities. nih.gov This deglycosylation can be achieved through chemical or enzymatic methods. nih.gov

Another approach is the modification of the aglycone itself. Functional groups on the steroidal backbone can be introduced or modified to alter the molecule's lipophilicity and steric properties. For instance, acylation of the hydroxyl groups on the triterpene backbone of some saponins has been shown to be crucial for their gastro-protective effects. nih.gov

Biotransformation, using microorganisms or isolated enzymes, represents another avenue for derivatization. nih.govresearchgate.net This approach can lead to selective modifications that are difficult to achieve through traditional chemical methods. For example, fungi have been used to transform total furostanol saponins into new compounds with induced platelet aggregation activity. researchgate.net

Derivatization Approach Description Potential Outcome Reference
Modification of Glycosyl Moiety Altering the number, type, or linkage of sugar units attached to the aglycone.Enhanced bioavailability, altered target specificity, increased potency. nih.gov
Modification of Aglycone Introducing or modifying functional groups on the steroidal backbone.Improved lipophilicity, enhanced biological activity, modified pharmacokinetic properties. nih.gov
Biotransformation Utilizing microorganisms or enzymes to selectively modify the saponin structure.Generation of novel derivatives with unique bioactivities, environmentally friendly process. nih.govresearchgate.net
Acid Hydrolysis Cleavage of glycosidic bonds to produce sapogenins and partially hydrolyzed saponins.Can enhance the bioaccessibility and potential bioactivity of the resulting compounds. nih.gov

Considerations for Total Synthesis (if applicable for complex natural products)

The total synthesis of a complex natural product like this compound from simple, commercially available starting materials is a formidable undertaking. Such a synthesis would require a highly convergent and stereocontrolled strategy.

The key considerations for the total synthesis of a steroidal saponin include:

Stereocontrolled Synthesis of the Aglycone: The steroidal core of this compound contains multiple stereocenters that must be established with high fidelity. This would likely involve the use of asymmetric reactions and chiral pool synthesis. The biosynthesis of steroidal saponins involves the cyclization of 2,3-oxidosqualene (B107256) to form the initial steroidal skeleton, followed by a series of oxidative modifications. mdpi.commonash.edu Mimicking this intricate pathway in the lab is a significant challenge.

Synthesis of the Oligosaccharide: The carbohydrate portion of this compound would need to be synthesized with the correct sequence and stereochemistry of the sugar units. This typically involves the sequential addition of monosaccharide building blocks.

Protecting Group Strategy: A sophisticated protecting group strategy is essential to ensure that the various functional groups on both the aglycone and the oligosaccharide are masked and unmasked at the appropriate stages of the synthesis. nih.gov The choice of protecting groups must be orthogonal, meaning that each group can be removed under specific conditions without affecting the others.

While the total synthesis of this compound has not been reported, the general principles of complex molecule synthesis provide a roadmap for how such a project would be approached. The development of new synthetic methodologies, particularly in the areas of stereoselective synthesis and glycosylation, will be crucial for making the total synthesis of such complex natural products more feasible in the future.

Future Research Directions and Translational Perspectives

Elucidation of Undiscovered Mechanisms of Action

The current understanding of Agavasaponin E's mechanism of action is largely inferred from studies on crude Agave extracts and related steroidal saponins (B1172615). Extracts from Agave americana, which contain this compound and H, have demonstrated anti-inflammatory properties. researchgate.netnih.gov However, the specific molecular pathways targeted by this compound remain to be elucidated.

Future research must focus on delineating these precise mechanisms. Steroidal saponins are known to exert their effects by modulating complex cell signaling pathways. nih.govnih.gov Investigations should, therefore, assess the influence of pure this compound on key inflammatory and oncogenic pathways that are often targeted by other saponins. These include the Nuclear Factor-kappa B (NF-κB), Phosphoinositide 3-kinase/Protein Kinase B/mammalian Target of Rapamycin (PI3K/Akt/mTOR), Mitogen-Activated Protein Kinase (MAPK), and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways. nih.govtandfonline.comfrontiersin.org

Furthermore, a significant area for exploration is the potential of this compound in reversing multidrug resistance in cancer cells, a property observed in other steroidal saponins which can regulate apoptosis and drug efflux. nih.gov By understanding how this compound interacts with specific cellular receptors, enzymes, and transcription factors, its therapeutic potential can be more accurately defined and exploited.

Table 1: Potential Signaling Pathways for Future this compound Research

Signaling PathwayKnown Role of Related SaponinsPotential Research Focus for this compound
NF-κB Inhibition of this pathway reduces the expression of pro-inflammatory cytokines. tandfonline.comQuantify the inhibitory effect of this compound on NF-κB activation in macrophage cell lines.
PI3K/Akt/mTOR Induction of apoptosis and cell cycle arrest in cancer cells. nih.govInvestigate the ability of this compound to modulate this pathway in various cancer cell lines (e.g., colon, breast).
JAK/STAT Inhibition of STAT3 phosphorylation can suppress tumor cell proliferation and metastasis. nih.govfrontiersin.orgDetermine if this compound can inhibit the JAK/STAT pathway to prevent cancer progression.
MAPK Modulation of p38 MAPK can influence both apoptosis and inflammatory responses. nih.govAnalyze the differential effects of this compound on various MAPK subfamilies (ERK, JNK, p38).

Exploration of Novel Biological Activities and Therapeutic Applications

The biological activities of saponins from the Agave genus are diverse, including anti-inflammatory, anticancer, immunomodulatory, and antiparasitic effects. mdpi.commdpi.comnih.gov While extracts containing this compound are noted for their anti-inflammatory action, the pure compound could possess a wider range of therapeutic applications. nih.gov

Future studies should systematically screen this compound for various biological activities. A primary focus should be on its anticancer potential . Research on concentrated agave sap has demonstrated that specific saponins, such as Magueyoside B and a gentrogenin (B12697024) tetraglycoside, are strongly correlated with antiproliferative activity against colon cancer cells. researchgate.netnih.gov Similarly, cantalasaponin-1, also isolated from A. americana, has shown dose-dependent anti-inflammatory activity and other saponins from the genus exhibit cytotoxic effects. bohrium.comresearchgate.netmdpi.com This provides a strong rationale for evaluating this compound against a panel of cancer cell lines.

Other novel applications to explore include:

Neuroinflammation: The steroidal saponin (B1150181) cantalasaponin-1 has been shown to decrease pro-inflammatory cytokines in the brain, suggesting a potential role for related compounds like this compound in managing neurodegenerative diseases. mdpi.com

Bioherbicidal Activity: Saponin-rich fractions from several Agave species have demonstrated significant phytotoxic activity against common weeds, with low impact on certain crop species. mdpi.comnih.gov Investigating this compound as a natural herbicide could offer a sustainable alternative to synthetic chemicals in agriculture.

Table 2: Reported Biological Activities of Saponins from Agave Species

Saponin/ExtractAgave SpeciesReported Biological ActivityPotential Application for this compoundCitation
Cantalasaponin-1A. americanaAnti-inflammatory, Anti-neuroinflammatoryInflammation, Neurodegenerative diseases mdpi.combohrium.comresearchgate.net
Hecogenin (B1673031), Tigogenin (B51453)A. americanaAnti-inflammatoryInflammation-related disorders mdpi.comnih.gov
Magueyoside BVariousAntiproliferative (colon cancer)Oncology researchgate.netnih.gov
Smilagenin GlycosideA. marmorataImmunomodulatory (inhibits NF-κB)Autoimmune diseases, Inflammation tandfonline.com
Saponin FractionsA. macroacantha, A. colorataPhytotoxic (selective herbicide)Agrochemicals nih.gov

Development of Advanced Analytical Standards and Quality Control Protocols

A significant barrier to the research and commercialization of saponins is the difficulty in their analysis and the lack of standardized quality control methods. Because many saponins lack a strong chromophore, they are not easily detected by standard UV-Vis spectrophotometry. frontiersin.org This necessitates the development of more advanced and reliable analytical protocols for this compound.

Future efforts must focus on:

Advanced Detection Methods: Techniques such as High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) are commonly used. researchgate.net However, for greater sensitivity and structural information, methods like Ultra-High-Performance Liquid Chromatography coupled to a Quadrupole Dalton (UPLC-QDA) or Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) are superior. frontiersin.orgnih.gov The development of validated UPLC-MS methods is crucial for the accurate quantification of this compound in raw materials and finished products.

Certified Reference Materials (CRMs): The availability of high-purity this compound as a certified reference material is essential for accurate quantification and for the validation of analytical methods. lgcstandards.com Establishing a reliable source for this standard is a foundational step for all future research and industrial applications.

Chromatographic Fingerprinting: For quality control of Agave extracts, developing HPLC or UPLC fingerprints that include this compound as a key marker can ensure batch-to-batch consistency and potency. researchgate.net This approach holistically assesses the chemical profile rather than just a single compound.

Table 3: Comparison of Analytical Techniques for Saponin Quantification

TechniqueAdvantagesDisadvantagesApplicability for this compound
HPLC-UV (low wavelength) Widely available, simple.Low sensitivity and specificity for saponins. frontiersin.orgLimited; suitable only for preliminary screening.
HPLC-ELSD Universal detector, not dependent on chromophores. researchgate.netNon-linear response, requires careful calibration.Good for routine quantification and fingerprinting.
UPLC-QDA Higher sensitivity than ELSD, provides mass data. frontiersin.orgMore expensive than optical detectors.Excellent for specific and sensitive quantification in quality control.
UHPLC-QTOF-MS Provides high-resolution mass data for structural elucidation and identification of unknown saponins. nih.govHigh cost and complexity.Essential for research, dereplication, and characterization of new saponin variants.

Sustainable Sourcing and Production from Agave By-products

The industrial processing of Agave for tequila, mezcal, and fiber generates vast quantities of by-products, primarily leaves and bagasse (the fibrous residue left after juice extraction). mdpi.comusda.govscirp.org These materials, often treated as waste, are a rich and sustainable source of valuable phytochemicals, including steroidal saponins. mdpi.comgear-hugger.com The valorization of this agro-industrial waste is a key translational perspective for this compound.

Future research should optimize the extraction of this compound from these by-products. This involves:

Green Extraction Technologies: Moving beyond conventional solvent maceration to more efficient and environmentally friendly methods such as ultrasound-assisted extraction (UAE), microwave-assisted extraction, and supercritical fluid extraction can increase yields and reduce environmental impact. mdpi.comaau.edu.et

Biorefinery Concepts: Integrating the extraction of this compound into a broader biorefinery model, where multiple products (e.g., fibers, biofuels, other phytochemicals) are generated from the same feedstock, would enhance economic viability and sustainability. nih.govresearchgate.net

Process Optimization: Studies are needed to determine the ideal by-product (e.g., leaves vs. bagasse), pre-treatment methods (e.g., drying, milling), and extraction conditions to maximize the yield and purity of this compound. aau.edu.etnih.gov

Table 4: Agave By-products as a Source for this compound

By-productOriginating IndustryTypical FatePotential for Saponin ExtractionCitation
Leaves Tequila, Mezcal, FiberLeft in the field, composted.High; a primary location of saponin synthesis and storage. mdpi.comusda.gov
Bagasse Tequila, MezcalLandfilled, used as low-grade fuel or compost.Significant; contains residual saponins after juice extraction. scirp.orgmdpi.com
Fibers Textile, RopeProcessed for textile use.Lower; saponins are primarily in the juice and pulp, not the structural fibers. nih.gov

Biofortification Strategies and Agricultural Implications

Biofortification is the process of increasing the concentration of desirable compounds in crops through selective breeding or specific agricultural practices. scirp.org Applying this strategy to Agave could lead to cultivars that are specifically enriched in this compound, providing a more potent and reliable source for pharmaceutical or industrial use.

The concentration of saponins in Agave is known to be influenced by the species, the plant's ripeness, and environmental conditions. ausagave.com.auresearchgate.net For instance, studies have shown that saponin content can vary significantly between immature and mature plants. researchgate.net This natural variability suggests a strong potential for targeted cultivation.

Future research in this area should include:

Genetic Screening: Screening different Agave species and cultivars to identify those that naturally produce high levels of this compound.

Agronomic Studies: Investigating how factors like soil composition, water stress, and nutrient application affect the biosynthesis of this compound. It is plausible that controlled application of elicitors or specific stressors could stimulate the plant's defense mechanisms, leading to increased saponin production. justagriculture.in

Breeding Programs: Initiating breeding programs to develop new Agave lines with consistently high yields of this compound. This would be a long-term strategy to create a dedicated, high-value crop.

The agricultural implications of cultivating high-saponin Agave must also be considered. While it could create new economic opportunities, the potential effects on soil health, local biodiversity, and the plant's own resilience to pests and diseases would need careful management to ensure sustainability. theagavefarm.com

Table 5: Factors Influencing Saponin Content and Potential Biofortification Strategies

FactorObservationFuture Strategy
Plant Ripeness Saponin concentration and profile change as the agave plant matures. ausagave.com.auresearchgate.netDetermine the optimal harvest time for maximizing this compound content.
Genetic Variation Different Agave species and varieties have distinct saponin profiles. researchgate.netScreen germplasm to identify high-producing varieties for targeted cultivation.
Environmental Stress Abiotic and biotic stress can trigger secondary metabolite production in plants. justagriculture.inInvestigate the effect of controlled drought or nutrient stress to elicit higher saponin synthesis.
Elicitation Application of specific molecules (e.g., methyl jasmonate) can induce defense pathways. justagriculture.inTest various elicitors for their ability to upregulate the saponin biosynthetic pathway in Agave.

Q & A

Q. What is the molecular structure and natural source of Agavasaponin E?

this compound (C₆₂H₁₀₀O₃₁, molecular weight 1341.47) is a steroidal saponin isolated from Agave americana. Its structure includes a sugar moiety linked to a triterpenoid backbone, confirmed via nuclear magnetic resonance (NMR) and mass spectrometry (MS). The compound melts at 304–308°C and exhibits a specific optical rotation of [α]D = −130°, critical for purity validation .

Q. What analytical techniques confirm the structural integrity of isolated this compound?

Researchers should employ a multi-method approach:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to map proton-carbon correlations.
  • High-resolution mass spectrometry (HR-MS) to verify molecular formula and fragmentation patterns.
  • Infrared (IR) spectroscopy to identify functional groups (e.g., hydroxyl, glycosidic bonds). Cross-referencing data with published spectra ensures structural fidelity .

Q. What are the standard extraction and purification protocols for this compound?

  • Extraction : Use polar solvents (e.g., methanol/water mixtures) under reflux to solubilize saponins.
  • Purification : Fractionate crude extracts via liquid-liquid partitioning (e.g., n-butanol/water), followed by preparative HPLC with C18 columns and acetonitrile-water gradients. Monitor purity at 210 nm (UV absorption typical for saponins) .

Advanced Research Questions

Q. How can in silico approaches predict the pharmacological targets of this compound?

  • Molecular docking : Use AutoDock Vina to simulate interactions with receptors (e.g., NF-κB, PPAR-γ).
  • Pharmacophore modeling : Identify critical functional groups for binding using Schrödinger Suite.
  • ADMET prediction : Assess bioavailability and toxicity via SwissADME or ProTox-II. Validate predictions with in vitro assays .

Q. What experimental strategies address discrepancies in this compound’s bioactivity across studies?

  • Standardize assays : Use identical cell lines (e.g., HepG2 for hepatoprotection studies) and control for solvent effects (e.g., DMSO concentration).
  • Dose-response validation : Replicate results across multiple concentrations (e.g., 1–100 µM) and time points.
  • Meta-analysis : Compare raw data from published studies to identify confounding variables (e.g., extraction methods, purity levels) .

Q. How to optimize chromatographic parameters for this compound quantification?

  • Column selection : Use C18 columns (5 µm particle size) for high resolution.
  • Mobile phase : Test acetonitrile-water gradients (e.g., 30–70% acetonitrile over 20 min).
  • Detection : Optimize UV wavelength (205–210 nm for saponins) or couple with evaporative light scattering detection (ELSD) for enhanced sensitivity .

Q. What in vitro models best elucidate this compound’s mechanism in metabolic regulation?

  • Hepatocytes : Primary human hepatocytes or HepaRG cells for glucose/lipid metabolism studies.
  • Adipocytes : 3T3-L1 differentiation model to assess adipogenesis inhibition.
  • Co-culture systems : Simulate intercellular signaling (e.g., hepatocyte-adipocyte interactions) using Transwell plates .

Q. How do molecular dynamics simulations explain this compound’s interactions with lipid bilayers?

  • Simulation setup : Use GROMACS with CHARMM36 force field to model saponin-membrane interactions.
  • Analysis : Calculate parameters like lateral diffusion coefficients and membrane curvature changes.
  • Validation : Compare with experimental data from fluorescence anisotropy or atomic force microscopy .

Q. How to validate this compound’s antioxidant activity using multiple assay systems?

  • Chemical assays : DPPH and ABTS radical scavenging, with Trolox as a positive control.
  • Cellular assays : Measure ROS reduction in H₂O₂-stressed endothelial cells (HUVECs) via DCFH-DA fluorescence.
  • In vivo models : Use C. elegans or zebrafish to assess oxidative stress markers (e.g., SOD, CAT activity) .

Q. What are the known stability challenges for this compound in aqueous solutions?

  • Degradation factors : Hydrolysis of glycosidic bonds at pH < 5 or > 8.
  • Stabilization strategies : Use lyophilization for long-term storage or add antioxidants (e.g., ascorbic acid) to buffers.
  • Monitoring : Track degradation via HPLC-UV every 24 hours under accelerated conditions (40°C, 75% humidity) .

Methodological Considerations

  • Data contradiction analysis : Use Bland-Altman plots or Cohen’s kappa to quantify inter-study variability .
  • Ethical reporting : Disclose purity levels (≥95% for in vivo studies) and solvent controls in methodologies .

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